5-Iodo-pyridine-2-carbaldehyde is an organic compound characterized by the presence of both an aldehyde and an iodine substituent on a pyridine ring. Its chemical formula is , and it features a five-membered aromatic ring with a carbonyl group at the 2-position and an iodine atom at the 5-position. This compound exists as a colorless to pale yellow liquid, which may turn brown due to impurities over time. It is one of the isomers of pyridine carbaldehyde, specifically distinguished by its unique iodine substitution, which influences its chemical reactivity and biological activity .
Research indicates that derivatives of 5-Iodo-pyridine-2-carbaldehyde exhibit notable biological activities. For instance, thiosemicarbazone derivatives synthesized from this compound have shown promising in vitro antitumor effects against various cancer cell lines, including lung carcinoma and breast adenocarcinoma . The presence of the iodine substituent may enhance its interaction with biological targets, potentially increasing its efficacy as a pharmaceutical agent.
Several methods exist for synthesizing 5-Iodo-pyridine-2-carbaldehyde:
5-Iodo-pyridine-2-carbaldehyde finds various applications in:
Studies have explored the interactions of 5-Iodo-pyridine-2-carbaldehyde with various biological molecules. Its thiosemicarbazone derivatives have been evaluated for their cytotoxicity against human tumor cell lines, revealing significant activity that suggests potential therapeutic applications. Additionally, its ability to form stable complexes with metal ions has implications for designing new catalysts and materials .
5-Iodo-pyridine-2-carbaldehyde shares similarities with other pyridine carbaldehydes but is unique due to its iodine substitution. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Pyridine-2-carbaldehyde | Aldehyde | No halogen substitution |
| Pyridine-3-carbaldehyde | Aldehyde | Different position of carbonyl group |
| Pyridine-4-carbaldehyde | Aldehyde | Different position of carbonyl group |
| 5-Bromo-pyridine-2-carbaldehyde | Aldehyde | Bromine instead of iodine |
| 5-Chloro-pyridine-2-carbaldehyde | Aldehyde | Chlorine instead of iodine |
The presence of iodine not only affects the physical properties but also enhances reactivity towards nucleophiles compared to its bromine or chlorine counterparts. This makes 5-Iodo-pyridine-2-carbaldehyde particularly interesting for further research in medicinal chemistry and materials science .